1-Bromo-3-(difluoromethoxy)-5-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

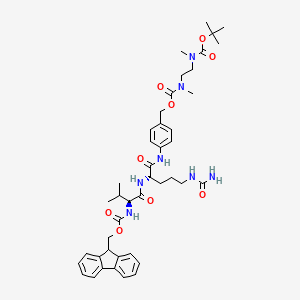

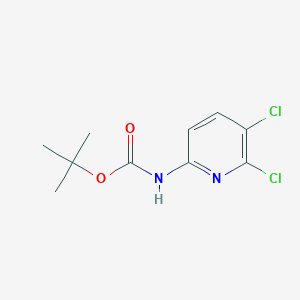

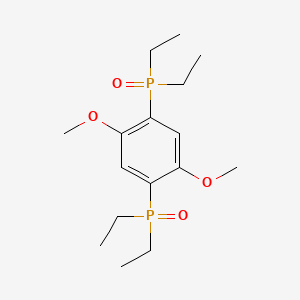

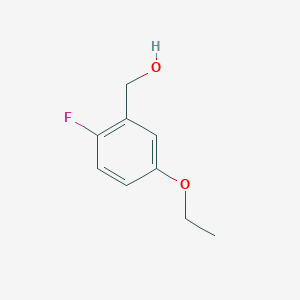

1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a chemical compound with the linear formula C7H4BrF3O . It has a molecular weight of 223.01 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H . This indicates that the molecule contains a bromine atom (Br) and a difluoromethoxy group (OCHF2) attached to a benzene ring.Physical And Chemical Properties Analysis

This compound has a boiling point of 196-197°C . Its density is 1.585 g/mL at 25°C . The refractive index n20/D is 1.502 (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a compound that could theoretically serve as a versatile intermediate in organic synthesis. Compounds with bromo, difluoromethoxy, and methyl groups on a benzene ring are valuable in synthesizing more complex molecules due to their reactive sites. For instance, brominated aromatic compounds are pivotal in cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Similarly, difluoromethoxy-substituted benzenes can be used to introduce fluorine-containing groups into molecules, enhancing their biological activity or physical properties (R. Aitken et al., 2016).

Photodissociation Studies

The study of photodissociation in bromofluorobenzenes, including compounds structurally related to this compound, helps understand their behavior under UV light. Such studies are crucial in fields like atmospheric chemistry, where the photolysis of brominated compounds can affect atmospheric composition and contribute to photochemical smog formation (O. Borg, 2007).

Materials Chemistry

Compounds with bromo and difluoromethoxy groups have found applications in materials science, particularly in the development of new polymers and liquid crystals. These materials are crucial in various technologies, including displays, sensors, and advanced coatings. The specific chemical functionalities of such compounds allow for the fine-tuning of material properties, such as thermal stability, solubility, and electronic characteristics (Z. He-ping, 2005).

Thermophysical Properties

The study of thermophysical properties of halogen-substituted methylbenzenes, including those similar to this compound, provides valuable insights into their behavior in different conditions. Understanding these properties is essential for their application in chemical processes where temperature and pressure conditions can significantly affect the outcome. Such studies can lead to the development of more efficient processes in chemical manufacturing and petrochemical industries (S. Verevkin et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPUHAFKNSTHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)